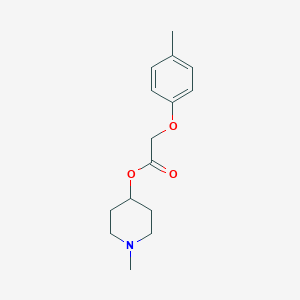
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate, also known as DIBAL-H, is a reducing agent widely used in organic chemistry for the reduction of various functional groups. It is a white solid with a molecular weight of 305.23 g/mol and a melting point of 90-92°C. DIBAL-H is a popular reagent due to its high selectivity, mild reaction conditions, and ease of use.
Mécanisme D'action
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate acts as a hydride donor, transferring a hydride ion (H-) to the substrate. The reaction proceeds via a concerted mechanism, where the hydride ion attacks the substrate while the aluminum atom coordinates to the carbonyl oxygen. The resulting intermediate then collapses to form the reduced product and aluminum alkoxide.
Biochemical and Physiological Effects:
This compound is not used in biochemical or physiological studies due to its toxic nature and potential health hazards.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate offers several advantages in organic synthesis, including high selectivity, mild reaction conditions, and ease of use. However, it has several limitations, including its toxicity, air and moisture sensitivity, and limited shelf life.
Orientations Futures
Future research on 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate could focus on developing more efficient and sustainable synthesis methods, improving its selectivity and reactivity, and exploring its potential applications in other fields, such as materials science and catalysis. Additionally, further studies could investigate the mechanism of action of this compound and its potential use in asymmetric synthesis.
Méthodes De Synthèse
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate is synthesized by reacting diisobutylaluminum hydride (DIBAL) with iodobenzene in the presence of a catalyst. The reaction takes place in anhydrous conditions and is typically carried out under inert atmosphere.
Applications De Recherche Scientifique
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate has a wide range of applications in organic synthesis. It is commonly used for the reduction of esters, amides, nitriles, and ketones. It is also used for the synthesis of alcohols, amines, and alkyl halides. This compound has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
Propriétés
Formule moléculaire |
C17H24INO2 |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate |
InChI |
InChI=1S/C17H24INO2/c1-12-7-6-8-13(2)19(12)11-14(3)21-17(20)15-9-4-5-10-16(15)18/h4-5,9-10,12-14H,6-8,11H2,1-3H3 |
Clé InChI |
GFRXZFCEZIIFSF-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2I)C |
SMILES canonique |
CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)

![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)
